2-[(3-Bromo-5-methylphenyl)formamido]acetamide
CAS No.: 1870098-66-0
Cat. No.: VC2764562
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Bromo-5-methylphenyl)formamido]acetamide - 1870098-66-0](/images/structure/VC2764562.png)
Specification
CAS No. | 1870098-66-0 |
---|---|
Molecular Formula | C10H11BrN2O2 |
Molecular Weight | 271.11 g/mol |
IUPAC Name | N-(2-amino-2-oxoethyl)-3-bromo-5-methylbenzamide |
Standard InChI | InChI=1S/C10H11BrN2O2/c1-6-2-7(4-8(11)3-6)10(15)13-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15) |
Standard InChI Key | FXSNBYHVSPDXQI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N |
Canonical SMILES | CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N |
Introduction
Chemical Identity and Structure
2-[(3-Bromo-5-methylphenyl)formamido]acetamide is identified by the CAS registry number 1870098-66-0. It possesses the molecular formula C10H11BrN2O2 with a calculated molecular weight of 271.11 g/mol . The compound features a 3-bromo-5-methylphenyl group connected to an acetamide moiety via a formamide linkage. The chemical structure consists of a substituted benzene ring with bromine at the 3-position and a methyl group at the 5-position, connected to a formamide group which links to an acetamide terminal group.
The IUPAC name for this compound is N-(2-amino-2-oxoethyl)-3-bromo-5-methylbenzamide, though it is more commonly referred to by its simplified name 2-[(3-Bromo-5-methylphenyl)formamido]acetamide . This compound belongs to the broader chemical class of benzamides, which have demonstrated various biological activities in pharmacological research.
Physical and Chemical Properties
The physical and chemical properties of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide are critical for understanding its behavior in various applications and synthesis reactions. Based on the available data, the compound's key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide
The compound appears to be stable under normal conditions but may decompose under fire conditions to produce carbon monoxide, nitrogen oxides, and hydrogen bromide . Based on its structural features, it likely possesses moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially limited solubility in alcohols.
Comparison with Related Compounds
Several structurally related compounds appear in the search results, allowing for comparative analysis of their properties and potential applications.
Table 3: Comparison of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide with Related Compounds
The positioning of functional groups, particularly the bromine and methyl substituents on the aromatic ring, can significantly affect the biological activity, physicochemical properties, and reactivity of these compounds. The specific arrangement in 2-[(3-Bromo-5-methylphenyl)formamido]acetamide may confer unique properties that differentiate it from its structural analogs.
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